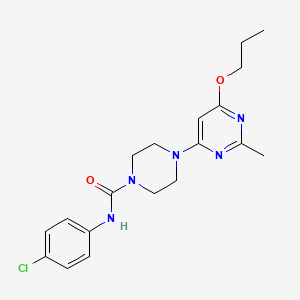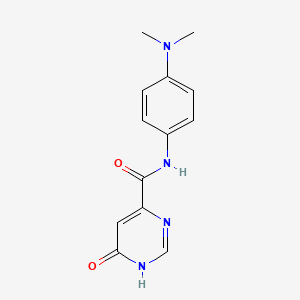
N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a dimethylamino functional group attached to a phenyl group, which could potentially contribute to its reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound, as with any organic compound, would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrimidine ring and the dimethylamino group would likely have significant effects on its structure and properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its exact structure and the conditions under which it is used. The dimethylamino group could potentially make it a nucleophile, allowing it to participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of functional groups, and the nature of its chemical bonds .Scientific Research Applications
Synthesis and Chemical Properties
- The reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles has been used to synthesize esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids. These compounds are important intermediates for further chemical transformations, offering a versatile approach to synthesize pyrimidine derivatives with potential biological activities (Schenone et al., 1990).
Antimicrobial Applications
- A series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids were synthesized and evaluated for their antimicrobial activity. These compounds demonstrated significant to moderate antibacterial activity and promising antifungal activity, highlighting the potential of pyrimidine derivatives in developing new antimicrobial agents (Shastri & Post, 2019).
Applications in Heterocyclic Synthesis
- Enaminonitriles have been utilized in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, showcasing the utility of these compounds in constructing complex heterocyclic systems with potential applications in drug development and material science (Fadda et al., 2012).
Biological Monitoring
- Metabolites of pirimicarb, a compound structurally related to the query compound, have been identified in human urine, demonstrating the potential of pyrimidine derivatives for biological monitoring and environmental health studies (Hardt et al., 1999).
Anticancer Research
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research underscores the therapeutic potential of pyrimidine derivatives in oncology and inflammation-related disorders (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The primary target of N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide is Histone deacetylase 8 . Histone deacetylases (HDACs) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.
Mode of Action
The compound interacts with its target, Histone deacetylase 8, by inhibiting its activity . This inhibition prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This relaxation allows for increased gene expression.
Biochemical Pathways
The inhibition of Histone deacetylase 8 affects the histone acetylation-deacetylation pathway . This pathway is crucial for the regulation of gene expression. By inhibiting Histone deacetylase 8, the compound increases the acetylation of histones, leading to a more relaxed chromatin structure and increased gene expression.
Result of Action
The result of the compound’s action is an increase in gene expression due to the inhibition of Histone deacetylase 8 . This can have various effects at the molecular and cellular level, depending on the specific genes that are upregulated.
Safety and Hazards
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-17(2)10-5-3-9(4-6-10)16-13(19)11-7-12(18)15-8-14-11/h3-8H,1-2H3,(H,16,19)(H,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOJAXLIAORQRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

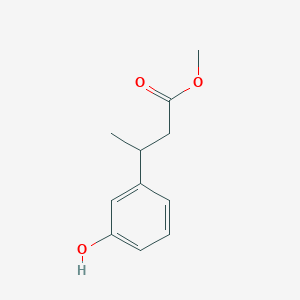
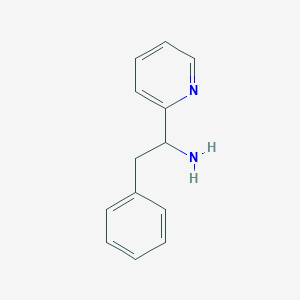
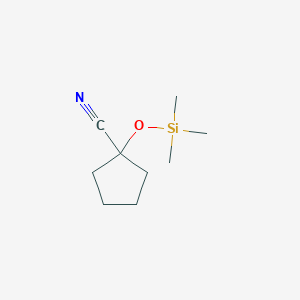



![N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2372303.png)

